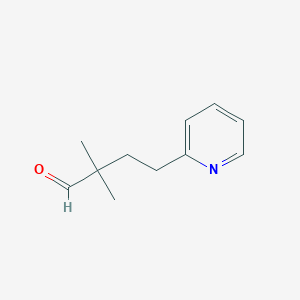
2,2-Dimethyl-4-(pyridin-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(pyridin-2-yl)butanal is an organic compound characterized by a butanal group substituted with a pyridin-2-yl group and two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(pyridin-2-yl)butanal typically involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(pyridin-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-(pyridin-2-yl)butanoic acid.
Reduction: 2,2-Dimethyl-4-(pyridin-2-yl)butanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-4-(pyridin-2-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(pyridin-2-yl)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridin-2-yl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(pyridin-3-yl)butanal: Similar structure but with the pyridinyl group at the 3-position.
2,2-Dimethyl-4-(pyridin-4-yl)butanal: Similar structure but with the pyridinyl group at the 4-position.
2,2-Dimethyl-4-(pyridin-2-yl)butanoic acid: Oxidized form of the compound.
Uniqueness
2,2-Dimethyl-4-(pyridin-2-yl)butanal is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-4-pyridin-2-ylbutanal |
InChI |
InChI=1S/C11H15NO/c1-11(2,9-13)7-6-10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
BCFVOIZWTKIZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
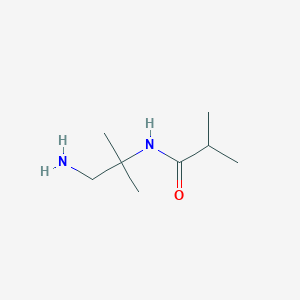
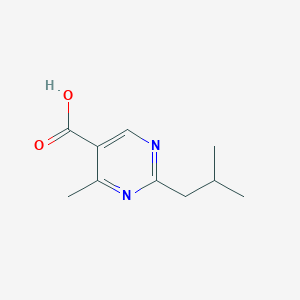
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
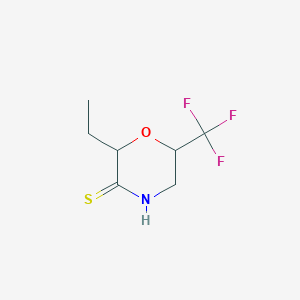
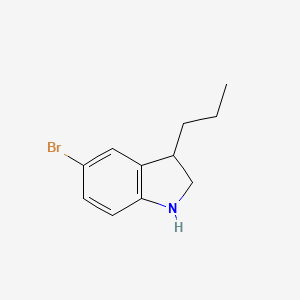
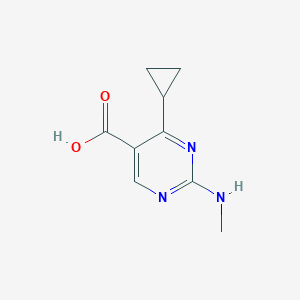
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)

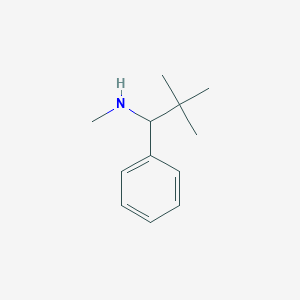
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
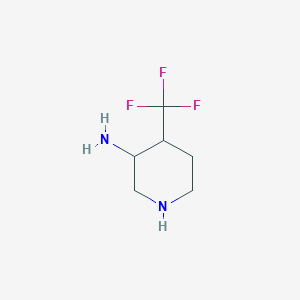
amine](/img/structure/B13183715.png)

